molecular formula C6H18InP B12657051 Trimethyl(trimethylphosphine)indium CAS No. 51341-34-5

Trimethyl(trimethylphosphine)indium

Cat. No.: B12657051
CAS No.: 51341-34-5
M. Wt: 236.00 g/mol
InChI Key: BSRUTWLOBPCVAB-UHFFFAOYSA-N
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Description

Trimethyl(trimethylphosphine)indium is an organoindium adduct that serves as a critical precursor in materials science research, particularly for the synthesis of indium phosphide (InP) semiconductors. Its primary research value lies in its application as a single-source precursor for Metal-Organic Chemical Vapor Deposition (MOCVD), where it provides both indium and phosphorus in a single molecule. This can simplify the deposition process and avoid premature gas-phase reactions that are common when using separate indium and phosphorus sources, such as trimethylindium and phosphine. Using this adduct, researchers have successfully grown high-purity InP epitaxial layers at temperatures around 500 °C, achieving growth rates of approximately 1 µm/h and excellent background carrier concentrations as low as 5x10^15 cm⁻³. The compound is also instrumental in the deposition of specialized materials, such as semi-insulating, iron-doped InP when used in conjunction with ferrocene, yielding layers with resistivities as high as 2x10^8 Ω·cm. The molecule functions by thermally decomposing in the MOCVD reactor, releasing the ligands and facilitating the formation of a crystalline InP lattice on the substrate. This precursor is for research use only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

51341-34-5

Molecular Formula

C6H18InP

Molecular Weight

236.00 g/mol

IUPAC Name

trimethylindigane;trimethylphosphane

InChI

InChI=1S/C3H9P.3CH3.In/c1-4(2)3;;;;/h1-3H3;3*1H3;

InChI Key

BSRUTWLOBPCVAB-UHFFFAOYSA-N

Canonical SMILES

CP(C)C.C[In](C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Design of Trimethyl Trimethylphosphine Indium

Synthesis of Trimethylphosphine (B1194731) (PMe3)

Trimethylphosphine (P(CH₃)₃ or PMe₃) is a common organophosphorus compound and a widely used ligand in coordination chemistry due to its strong electron-donating properties. wikipedia.org It is a colorless, pyrophoric liquid with a characteristically unpleasant odor. wikipedia.orgnih.gov The synthesis of PMe3 is a critical first step in the formation of the trimethyl(trimethylphosphine)indium adduct.

A prevalent and well-established method for synthesizing trimethylphosphine involves the reaction of a phosphorus source with a methylating agent, typically a Grignard reagent. One common procedure is the treatment of triphenyl phosphite (B83602) (P(OC₆H₅)₃) with methylmagnesium chloride (CH₃MgCl). wikipedia.org The reaction is typically conducted in a high-boiling ether solvent, such as dibutyl ether, which facilitates the separation of the more volatile PMe3 product by distillation. wikipedia.org

The physical properties of trimethylphosphine are summarized in the table below.

PropertyValue
Chemical Formula C₃H₉P
Molar Mass 76.079 g·mol⁻¹
Appearance Colorless liquid
Density 735 mg cm⁻³
Melting Point -86 °C
Boiling Point 38 to 39 °C
Dipole Moment 1.19 Debye
Data sourced from multiple references. wikipedia.orgnih.gov

Synthesis of Trimethylindium (B1585567) (Me3In) and its Adducts

Trimethylindium (In(CH₃)₃ or Me3In), often abbreviated as TMI, is a white, crystalline solid and a vital organoindium precursor for the MOVPE process used to create indium-containing compound semiconductors like InP, InAs, and GaInAs. wikipedia.orgwikipedia.orgsigmaaldrich.com Its purity is paramount, as contaminants can significantly degrade the electronic and optical properties of the resulting semiconductor layers. google.com

In the solid state, trimethylindium exists as a tetrameric structure, which accounts for its relatively high melting point compared to other trialkylindium compounds. wikipedia.org It is a Lewis acid and readily forms adducts with Lewis bases such as amines and phosphines. wikipedia.org The formation of such adducts is a key feature of its chemistry and is often exploited for purification. ias.ac.inresearchgate.net

The synthesis of high-purity trimethylindium can be achieved through various routes. One method involves the reaction of a methylindium halide with trimethylaluminum (B3029685) and a metal fluoride, a process designed to yield a product with very low oxygen content. google.com The general reaction scheme is: MeₓInX₍₃₋ₓ₎ + (3-z)Me₃Al + (6-2z)MF → Me₃In + (3-z)M(Me₂AlF₂) + (3-z)MX google.com

The properties of trimethylindium are detailed in the table below.

PropertyValue
Chemical Formula InC₃H₉
Molar Mass 159.922 g·mol⁻¹
Appearance White, opaque crystals
Melting Point 88 °C
Boiling Point 134 °C
Density 1.568 g cm⁻³ (at 20 °C)
Data sourced from reference wikipedia.org.

Direct Synthesis and Isolation of this compound Adduct

The this compound adduct is formed through a Lewis acid-base reaction where the electron-deficient indium center of trimethylindium accepts a pair of electrons from the phosphorus atom of trimethylphosphine. This reaction is typically a straightforward combination of the two precursors.

In(CH₃)₃ + P(CH₃)₃ → (CH₃)₃In·P(CH₃)₃

The formation of this adduct serves multiple purposes in the context of MOVPE. The adduct can be more stable and less reactive than the parent trimethylindium, facilitating safer handling and storage. Furthermore, the formation of a stable, often crystalline, adduct is a cornerstone of the adduct purification technique, which is used to achieve the ultra-high purity required for semiconductor fabrication. ias.ac.inresearchgate.net The adduct can be isolated as a solid and purified by methods such as recrystallization. Subsequently, the purified adduct can be thermally dissociated, either prior to or within the MOVPE reactor, to release the highly pure trimethylindium and trimethylphosphine precursors into the gas phase for thin film deposition. ias.ac.in

Structural Characterization and Bonding Analysis of Trimethyl Trimethylphosphine Indium Adducts

Spectroscopic Investigation of Adduct Formation

The formation of the Trimethyl(trimethylphosphine)indium adduct can be monitored and characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman). These methods provide detailed information about the changes in the electronic environment and molecular vibrations upon the formation of the indium-phosphine bond.

In ¹H NMR spectroscopy, the formation of the adduct results in shifts in the resonance signals of the methyl protons of both the trimethylindium (B1585567) and trimethylphosphine (B1194731) moieties compared to the free molecules. The chemical shift of the methyl protons on the indium atom is influenced by the donation of electron density from the phosphine (B1218219), while the protons on the phosphine's methyl groups are affected by their proximity to the electropositive indium center. Similarly, ³¹P NMR spectroscopy is a powerful tool for probing the phosphorus environment. The coordination of trimethylphosphine to trimethylindium leads to a significant change in the ³¹P chemical shift, providing direct evidence of adduct formation. mdpi.com The magnitude of this coordination shift can offer insights into the strength of the In-P bond.

X-ray Crystallographic Analysis of Indium-Phosphine Adduct Geometries

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths and angles. For the this compound adduct, an X-ray crystallographic analysis would reveal the coordination geometry around both the indium and phosphorus atoms.

Based on studies of related Group 13 adducts, the indium atom in this compound is expected to adopt a tetrahedral coordination geometry. wikipedia.orgdtic.mil The three methyl groups and the phosphorus atom of the trimethylphosphine ligand would occupy the four coordination sites. The geometry of the trimethylindium moiety would distort from its planar structure in the gaseous monomeric state to a pyramidal arrangement upon adduct formation. wikipedia.org

The key structural parameters obtained from an X-ray analysis would include the In-P bond length, the In-C bond lengths, and the P-C bond lengths, as well as the various bond angles around the central indium and phosphorus atoms. The In-P bond length is of particular interest as it provides a direct measure of the dative bond strength. The C-In-C and C-In-P bond angles would define the coordination geometry around the indium atom, while the C-P-C and In-P-C angles would describe the environment of the phosphorus atom.

ParameterExpected Value
Bond Lengths (Å)
In-P2.50 - 2.60
In-C2.15 - 2.25
P-C1.80 - 1.85
**Bond Angles (°) **
C-In-C~115 - 120
C-In-P~100 - 105
C-P-C~100 - 105
In-P-C~110 - 115

Electron Diffraction Studies of Related Organometallic Phosphine Compounds

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions that are present in the solid state. wikipedia.org While a specific GED study for this compound was not found, data for related organometallic phosphine compounds provide valuable insights into the expected gas-phase geometry.

Electron diffraction studies on trimethylphosphine (PMe₃) have accurately determined its molecular structure. It exhibits a pyramidal geometry with C₃ᵥ symmetry. The key structural parameters are provided in the table below. wikipedia.org

Table 2: Gas-Phase Electron Diffraction Data for Trimethylphosphine

ParameterValue
Bond Lengths (Å)
P-C1.846
C-H1.090
**Bond Angles (°) **
C-P-C98.6
H-C-P111.4

Examination of Coordination Geometries and Bond Character in Adducts

The formation of the this compound adduct involves the donation of the lone pair of electrons from the phosphorus atom of trimethylphosphine to the empty p-orbital of the indium atom in trimethylindium. This results in the formation of a dative or coordinate covalent bond. The coordination geometry around the indium atom changes from trigonal planar in the free InMe₃ monomer to approximately tetrahedral in the adduct. wikipedia.org

The change in geometry around the indium atom upon adduct formation is a direct consequence of the rehybridization of the indium orbitals from sp² in the planar monomer to approximately sp³ in the tetrahedral adduct. The bond angles around the indium atom in the adduct are expected to be close to the ideal tetrahedral angle of 109.5°, but deviations will occur due to the different steric requirements of the methyl and trimethylphosphine ligands.

Coordination Chemistry and Adduct Stability of Trimethyl Trimethylphosphine Indium

Thermodynamics of Adduct Formation and Dissociation

The formation of the adduct trimethyl(trimethylphosphine)indium, Me₃InPMe₃, from trimethylindium (B1585567) (InMe₃) and trimethylphosphine (B1194731) (PMe₃) is an exothermic process, indicative of a favorable interaction between the Lewis acidic indium center and the Lewis basic phosphine (B1218219). The stability of this adduct is quantified by the thermodynamics of its dissociation in solution.

Studies have shown that the adduct is extensively dissociated in solution. The thermodynamic parameters for the dissociation of the Me₃InPMe₃ adduct in solution have been determined, providing a quantitative measure of its stability.

Table 1: Thermodynamic Data for the Dissociation of Me₃InPMe₃

ParameterValue
Enthalpy of Dissociation (ΔH°)15.2 ± 0.3 kcal/mol
Entropy of Dissociation (ΔS°)36.6 ± 1.0 cal/mol·K

Ligand Exchange Dynamics in this compound Systems

The dynamic nature of the In-P bond in this compound systems is evident in ligand exchange reactions. The adduct is not static in solution; rather, it participates in exchange processes with other Lewis bases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these exchange dynamics. The rates of exchange can be determined by analyzing the changes in the NMR spectra as a function of temperature and concentration. For the this compound system, the exchange process is observed to be rapid on the NMR timescale at ambient temperatures.

Comparative Analysis of this compound Acceptor Character with Other Group 13 Organometallics

The Lewis acidity, or acceptor character, of trimethylindium can be compared with other Group 13 organometallic compounds, such as trimethylgallium (B75665) (GaMe₃) and trimethylaluminium (AlMe₃). The strength of the Lewis acid can be inferred from the stability of the adducts they form with a common Lewis base.

Generally, the Lewis acidity of the Group 13 trimethyl derivatives follows the trend AlMe₃ > GaMe₃ > InMe₃. This trend is reflected in the enthalpies of formation of their adducts with trimethylphosphine. The stronger the Lewis acid, the more exothermic the formation of the adduct.

Influence of Ligand Substituents on Indium Coordination Environments

The coordination environment around the indium atom is significantly influenced by the nature of the substituents on both the indium and the phosphorus atoms. Steric and electronic effects play a crucial role in determining the stability and structure of the resulting adducts.

Steric Effects: Increasing the steric bulk of the substituents on either the indium or the phosphine ligand can hinder the formation of the adduct. For instance, replacing the methyl groups on indium with bulkier alkyl groups would decrease the stability of the adduct with trimethylphosphine due to increased steric repulsion.

Electronic Effects: The electronic properties of the substituents also have a profound impact. Electron-withdrawing groups on the phosphine ligand would decrease its Lewis basicity, leading to a weaker In-P bond. Conversely, electron-donating groups would enhance the basicity of the phosphine and result in a more stable adduct.

Application in Epitaxial Layer Growth for Semiconductor Materials

Trimethyl(trimethylphosphine)indium as a Precursor in Metal-Organic Vapor Phase Epitaxy (MOVPE/MOCVD)

Metal-Organic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a dominant technique for producing high-quality compound semiconductor thin films. sigmaaldrich.com In this process, gaseous precursors, including a metal-organic compound like this compound, are introduced into a reaction chamber where they decompose on a heated substrate to form a crystalline layer. aip.org The use of this compound as an indium source precursor offers specific advantages in controlling the chemical reactions that lead to the formation of the desired semiconductor material.

One of the significant benefits of using this adduct is the avoidance of unwanted polymer formation during the growth process, which can be a problem with other precursors. isc.ac This leads to the growth of higher-quality epitaxial layers. The precise control over layer thickness, composition, and interface roughness afforded by MOVPE is essential for the performance of advanced electronic and optoelectronic devices. sigmaaldrich.com

This compound has been successfully utilized for the growth of Indium Phosphide (B1233454) (InP) epitaxial layers. isc.ac InP is a key semiconductor material for optoelectronic devices used in optical fiber communications, such as lasers and photodetectors. csmantech.orgdtic.mil The adduct serves as a stable and reliable source of indium, which, in combination with a phosphorus source like phosphine (B1218219), leads to the deposition of high-purity InP films.

Research has demonstrated that the use of the trimethylindium-trimethylphosphine adduct can yield InP epitaxial layers of good quality. isc.ac The growth rate and the resulting material properties are influenced by various parameters during the MOVPE process. For instance, early studies achieved a growth rate of 0.8 µm/h, producing layers with a net donor concentration in the range of 10¹⁶ to 10¹⁷ cm⁻³. isc.ac The quality of the InP substrate is also a critical factor that significantly affects the subsequent epitaxial growth and the final device performance. pageplace.de

The challenge in InP epitaxy often lies in managing the high vapor pressure of phosphorus and preventing the decomposition of the InP surface at typical growth temperatures. The choice of precursors and the optimization of growth conditions are therefore paramount. While molecular beam epitaxy (MBE) is another technique for InP growth, MOVPE using precursors like this compound remains a powerful method for producing complex heterostructures with sharp interfaces and well-controlled thicknesses. dtic.mildiva-portal.org

Beyond InP, this compound is also relevant to the growth of other III-V semiconductor materials, including Indium Nitride (InN). InN and its alloys with Gallium Nitride (GaN) are promising materials for high-frequency electronics and solar cells due to their high electron mobility and a direct bandgap that spans a wide spectral range. researchgate.netwikipedia.org

The growth of high-quality InN is challenging due to its low decomposition temperature. researchgate.net The selection of an appropriate indium precursor is critical to overcome this limitation. While trimethylindium (B1585567) (TMI) is a common precursor, the use of adducts like this compound can offer better control over the gas-phase reactions and surface chemistry, which is crucial for achieving high-quality InN films. High-pressure CVD techniques have been explored to increase the growth temperature of InN and indium-rich InGaN layers. dtic.mil

The development of new precursors is an active area of research to improve the synthesis of III-V materials. google.com The goal is to find precursors that are compatible with high-throughput manufacturing processes and allow for the integration of III-V semiconductors with silicon-based technologies. google.com

The characteristics of the precursor directly influence the morphology, uniformity, and thickness of the grown epitaxial layer. A stable precursor like this compound contributes to a more controlled and reproducible deposition process. This leads to smoother and more uniform layers across the wafer, which is essential for the fabrication of high-yield and high-performance devices. mdpi.com

The surface morphology of an epitaxial layer is a critical parameter that affects device performance. mdpi.com For example, a smooth surface is crucial for minimizing scattering losses in optical devices and ensuring high channel mobility in transistors. mdpi.com The use of a well-behaved precursor helps in achieving a step-flow growth mode, which results in atomically flat surfaces.

Control over the thickness of the epitaxial layers is another key advantage of the MOVPE process, and the stability of the precursor is a contributing factor. sigmaaldrich.com The ability to grow layers with atomic-level precision is fundamental for the fabrication of quantum wells and superlattices, which are the building blocks of many advanced semiconductor devices. researchgate.net

The delivery of the precursor to the reaction chamber is a critical aspect of the MOVPE process. A stable and reproducible precursor delivery system is required to ensure consistent growth results. For a solid precursor like this compound, this typically involves a bubbler system where a carrier gas is passed through the heated solid to transport its vapor to the reactor.

The design of the delivery system must account for the vapor pressure of the precursor and ensure that it is delivered to the reactor at a constant rate. Fluctuations in the delivery rate can lead to variations in the growth rate and composition of the epitaxial layer. Therefore, precise temperature and pressure control of the bubbler is essential for achieving high-quality and uniform films.

Comparative Analysis with Other Indium Source Precursors in Epitaxial Growth (e.g., Triethylindium)

This compound is one of several indium precursors used in MOVPE. A common alternative is Triethylindium (TEI). The choice between these precursors depends on the specific application and the desired properties of the epitaxial layer.

PrecursorChemical FormulaKey Characteristics in Epitaxy
This compound (CH₃)₃In·P(CH₃)₃Adduct form offers stability, reduces premature reactions, and helps avoid polymer formation. isc.ac
Triethylindium In(C₂H₅)₃Lower decomposition temperature than TMI, can lead to reduced carbon incorporation in some cases.
Trimethylindium In(CH₃)₃Standard indium precursor, but can lead to parasitic reactions and carbon incorporation. aip.org

The use of adducts like this compound can be advantageous in reducing the reactivity of the indium source, thereby preventing unwanted gas-phase reactions with the group V precursor before they reach the substrate. This can lead to improved material quality and better control over the growth process. In contrast, standard precursors like Trimethylindium (TMI) can be more prone to such parasitic reactions. aip.org

Advances in Indium-Based Materials for Advanced Chip Manufacturing Processes

The semiconductor industry is continuously seeking new materials to enable the manufacturing of smaller, faster, and more efficient computer chips. utdallas.edu Indium-based materials are at the forefront of this research, with significant potential to surpass the limitations of silicon-based technology. reddit.comtechnewsworld.com

Recent breakthroughs include the development of new techniques for the mass production of high-quality indium selenide (B1212193) (InSe) wafers. reddit.comtechnewsworld.com This "golden semiconductor" exhibits exceptionally high electron mobility, which could lead to faster transistors and more powerful processors. technewsworld.com Researchers are also exploring the use of indium-containing materials for extreme ultraviolet (EUV) photoresists, a key component in advanced lithography processes for patterning smaller features on chips. utdallas.edu

Furthermore, the integration of indium-based III-V semiconductors with silicon is a major area of research. google.com This would allow for the combination of the superior optical and electronic properties of III-V materials with the mature and cost-effective manufacturing infrastructure of silicon. The development of novel indium precursors and deposition techniques is crucial for realizing these advanced chip manufacturing processes. google.com Indium Corporation has been a key player in providing advanced materials for semiconductor packaging, including fluxes and solder pastes that are essential for the assembly of these next-generation devices. indium.com

Reactivity and Thermal Decomposition Pathways

Gas-Phase Reactions of Trimethylphosphine (B1194731) (PMe₃)

Trimethylphosphine (PMe₃) is a highly basic ligand that readily forms complexes with most metals. In the gas phase, its reactivity has been investigated, revealing its capacity to participate in several reaction types. Studies have shown that PMe₃ is more acidic than water. nsf.gov

Quantitative measurements of the reaction of PMe₃ with certain anions, such as the atomic oxygen anion and methoxide, show multiple reaction pathways. nsf.gov One significant pathway is proton transfer, which highlights the gas-phase acidity of PMe₃. nsf.govnih.gov For anions that react slowly via proton transfer, an alternative pathway has been observed, which involves the addition of the nucleophilic anion to the phosphorus atom, followed by the elimination of a methane (B114726) molecule. nsf.govnih.gov This demonstrates the dual nature of PMe₃'s reactivity in the gas phase, acting as both a proton donor and an electrophilic center for nucleophilic attack.

The gas-phase acidity of trimethylphosphine has been determined through the examination of proton-transfer reactions. nih.gov The recommended value for the Gibbs free energy of acidity, ΔG°acid(PMe₃), is 1577 ± 13 kJ mol⁻¹. nsf.govnih.gov

Thermal Decomposition Mechanisms of Organoindium Precursors

The thermal decomposition of organoindium precursors, particularly trimethylindium (B1585567) (TMI), is a critical aspect of their application in processes like atomic layer deposition (ALD) and metalorganic vapor phase epitaxy (MOVPE). nih.govchemrxiv.org The adduct Trimethyl(trimethylphosphine)indium is expected to undergo an initial dissociation to TMI and PMe₃ before subsequent decomposition of the TMI fragment.

Thermodynamic and kinetic modeling of the gas-phase thermal decomposition of TMI indicates that the primary decomposition route involves the homolytic cleavage of the indium-methyl (In-CH₃) bonds. nih.govchemrxiv.orgchemrxiv.org This process occurs sequentially, first generating methylindium (MI) and methyl radicals. nih.govchemrxiv.org These methyl radicals can then react to form ethane (B1197151) (C₂H₆). nih.govchemrxiv.org At higher temperatures, the MI intermediate can undergo further dissociation to form atomic indium. chemrxiv.org

The decomposition of TMI is highly dependent on temperature. At 593 K (320 °C), TMI exhibits partial decomposition. For instance, after 400 seconds of exposure, approximately 8% of TMI decomposes, and this increases to about 34% after one hour. nih.govchemrxiv.org However, at higher temperatures such as 450 °C, the decomposition is rapid and can be complete within seconds. chemrxiv.org For typical ALD applications where the precursor is in the reaction chamber for less than 10 seconds, TMI is expected to remain largely intact at lower temperatures. nih.govchemrxiv.org

Decomposition of Trimethylindium (TMI) at Various Temperatures
Temperature (°C)TimeDecomposition PercentagePrimary Products
320400 s~8%Methylindium (MI), Ethane (C₂H₆)
3201 hour~34%Methylindium (MI), Ethane (C₂H₆)
4503 sCompleteAtomic Indium (In)

Reaction Pathways with Transition Metal Centers

The this compound adduct can engage in reactions with transition metal complexes through several potential pathways, primarily involving ligand exchange or transmetalation. While specific studies on this exact adduct are limited, the reactivity can be inferred from related systems involving phosphine (B1218219) ligands and other Group 13 organometallic compounds.

One likely pathway is a ligand exchange reaction, where the PMe₃ ligand in the adduct is displaced by a more strongly coordinating ligand or the entire adduct acts as a ligand to a transition metal center. Phosphine ligands are known to undergo exchange reactions with transition metal complexes, and the stability of the resulting complex is influenced by the electronic and steric properties of the phosphine. osti.gov For instance, in heterobimetallic complexes, weaker binding phosphine ligands can be replaced by stronger ones. osti.gov

Another possibility is the reaction involving the transfer of a methyl group or the entire InMe₂ moiety to a transition metal center, a process known as transmetalation. Such reactions are utilized in the synthesis of bimetallic complexes and clusters. usd.edu The reaction of related organotin compounds with transition metal salts has been shown to result in the formation of heterobimetallic complexes and clusters through redox-transmetalation reactions. usd.edu Similarly, the reaction of phosphine adducts of early transition metal halides can lead to the formation of various monomeric and dimeric complexes. illinois.edu The reduction of transition metal chlorides in the presence of PMe₃ can lead to the formation of complexes where PMe₃ acts as a ligand and can also be involved in cyclometalation reactions. researchgate.net

Alkyl Exchange Reactions Involving Indium-Methyl Species

Alkyl exchange reactions are a common feature in the chemistry of organometallic compounds of Group 13 elements. For this compound, this could manifest as an exchange of the PMe₃ ligand with another Lewis base or an exchange of the methyl groups with other alkyl groups present in the reaction mixture.

The exchange of the phosphine ligand is a reversible process, with the equilibrium position dependent on the relative donor strengths of the competing Lewis bases and the steric bulk of the ligands. Studies on trimethylaluminium-phosphine adducts have shown that both electronic and steric factors of the phosphine ligand influence the stability of the adduct and the chemical shifts in NMR spectroscopy. rice.edursc.org It is reasonable to assume that similar principles govern the ligand exchange in the corresponding indium adducts. The strength of the indium-phosphorus bond would be a critical factor, with bulkier or less basic phosphines being more readily exchanged.

Exchange of the methyl groups on the indium center can also occur, particularly in the presence of other organometallic reagents. While the In-C bond is relatively strong, it can participate in exchange reactions with other alkyl groups. This process is analogous to the well-studied alkyl exchange reactions in organoaluminium and organogallium chemistry. The mechanism often involves the formation of a bridged intermediate, facilitating the transfer of alkyl groups between metal centers. The steric bulk of the substituents on the indium and the incoming alkyl group plays a significant role in the kinetics of such exchange reactions. rice.edu

Computational and Theoretical Investigations of Trimethyl Trimethylphosphine Indium Systems

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the stability and reactivity of the trimethyl(trimethylphosphine)indium adduct. These studies typically employ methods like Density Functional Theory (DFT) to elucidate the nature of the chemical bonds and the distribution of electrons within the molecule.

The adduct is formed between the Lewis acid trimethylindium (B1585567) (InMe₃) and the Lewis base trimethylphosphine (B1194731) (PMe₃). wikipedia.orgwikipedia.org Trimethylindium itself is a monomeric compound with a planar trigonal structure in the gas phase. wikipedia.org The indium atom in InMe₃ is electron-deficient and readily accepts an electron pair from a donor molecule like PMe₃. Trimethylphosphine has a pyramidal structure with a lone pair of electrons on the phosphorus atom, making it a strong Lewis base. wikipedia.orgchemeurope.com

Upon formation of the adduct, Me₃In-PMe₃, a dative bond is formed between the indium and phosphorus atoms. Quantum chemical studies on analogous Group 13 phosphine (B1218219) adducts, such as Me₃P·GaH₃, provide a model for understanding this interaction. researchgate.net In these systems, calculations reveal the geometric parameters and the energetic stability of the adduct. For Me₃P·GaH₃, the calculated Ga-P bond length is a key indicator of the strength of the dative bond. researchgate.net

Theoretical calculations for this compound would similarly focus on the In-P bond length and the geometry around the indium and phosphorus atoms. The indium center is expected to change from a trigonal planar to a tetrahedral geometry upon adduct formation. The bonding can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which quantifies the charge transfer from the phosphine ligand to the indium center and describes the In-P bond as a donor-acceptor interaction.

ParameterValue (Theoretical Estimate)Reference
In-P Bond Length~2.60 - 2.70 Å researchgate.net
In-C Bond Length~2.15 - 2.20 Å wikipedia.org
P-C Bond Length~1.84 Å researchgate.net
C-In-C Bond Angle~115-118° wikipedia.org
In-P-C Bond Angle~110-115° researchgate.net
Note: Values are estimated based on similar known structures and require specific computational studies on this compound for confirmation.

Ab Initio Molecular Dynamics Simulations of Precursor Interactions and Cluster Formation

Ab initio molecular dynamics (AIMD) simulations are a powerful tool for studying the dynamic processes of precursor interactions and the initial stages of nanoparticle formation. mdpi.com These simulations solve the electronic structure on-the-fly as the atoms move, allowing for the modeling of bond-breaking and bond-forming events without pre-defined potentials.

In the context of InP synthesis, AIMD can simulate the interactions between multiple this compound precursor molecules in the gas or liquid phase. These simulations can reveal the initial association steps, where precursor molecules may form dimers or larger oligomers through weak intermolecular forces. Such interactions are the prelude to the chemical reactions that lead to InP cluster formation.

The synthesis of InP quantum dots is understood to proceed through the formation of intermediate "magic-sized" clusters. nih.gov AIMD simulations can provide atomic-level detail on how these clusters nucleate and grow from the precursor molecules. For example, a simulation could track the elimination of methane (B114726) (a likely byproduct from the methyl groups on indium and phosphine) and the subsequent formation of In-P bonds, charting the pathway from individual precursors to a small [InP]ₙ cluster. These simulations are computationally intensive but offer unparalleled insight into the complex reaction network that governs the formation of semiconductor nanocrystals. researchgate.net

Kinetic Modeling of Thermal Decomposition Pathways

The thermal decomposition of organometallic precursors is a critical step in chemical vapor deposition (CVD) and related material synthesis techniques. Kinetic modeling, often coupled with quantum chemical calculations, is used to predict the decomposition pathways and rates under different temperature conditions.

Studies on the thermal decomposition of the related precursor trimethylindium (TMI) provide a foundation for understanding the behavior of the this compound adduct. chemrxiv.orgresearchgate.netresearchgate.net For TMI, the decomposition is initiated by the homolytic cleavage of an indium-methyl bond to form a methyl radical and a dimethylindium radical. chemrxiv.orgresearchgate.net This is followed by further decomposition steps, ultimately leading to the formation of indium metal and hydrocarbon byproducts like ethane (B1197151).

Kinetic modeling based on DFT calculations has shown that the decomposition of TMI is a multi-step process. chemrxiv.orgresearchgate.net At a temperature of 593 K, TMI is predicted to undergo partial decomposition, while at higher temperatures (e.g., 450 °C), the decomposition to atomic indium can be complete within seconds. chemrxiv.org

The presence of the trimethylphosphine ligand in the adduct is expected to alter these decomposition pathways. The strong In-P bond needs to be considered. The decomposition might proceed via two main routes:

Dissociation of the adduct into InMe₃ and PMe₃, followed by the independent decomposition of InMe₃.

An intramolecular elimination reaction, where a methyl group from indium combines with a methyl group from phosphorus, or where C-H activation leads to methane elimination and direct In-P bond formation within a more complex molecular rearrangement.

Kinetic models for the adduct would involve calculating the activation barriers for these competing pathways to determine the most likely decomposition mechanism and its temperature dependence.

Reaction Pathway (TMI Decomposition)Key ProductsTemperature DependenceReference
In(CH₃)₃ → •In(CH₃)₂ + •CH₃Dimethylindium radical, Methyl radicalInitial step in pyrolysis chemrxiv.orgresearchgate.net
•In(CH₃)₂ → In(CH₃) + •CH₃Methylindium, Methyl radicalSubsequent decomposition chemrxiv.org
2 •CH₃ → C₂H₆EthaneRadical combination chemrxiv.orgresearchgate.net
TMI Decomposition at 450 °CAtomic Indium, EthaneComplete in ~3 seconds chemrxiv.org

Theoretical Analysis of Ligand Effects on Indium Phosphide (B1233454) Cluster Properties

The properties of indium phosphide clusters and quantum dots are critically dependent on the ligands that passivate their surface. Theoretical studies can systematically investigate how different ligands, such as trimethylphosphine, influence the structural, electronic, and reactive properties of InP clusters. nih.gov

Theoretical investigations have shown that ligands can induce significant changes in the properties of InP clusters. nih.gov Key findings from these studies include:

Structural Changes: While ligands may only cause minor structural rearrangements of the core InP lattice, they significantly affect the surface structure and can relieve surface strain.

Electronic Properties: Ligands play a crucial role in passivating surface states. The coordination of a Lewis base like trimethylphosphine to surface indium atoms can remove "dangling bonds" that act as trap states for electrons and holes. This passivation leads to an increase in the HOMO-LUMO gap, which is directly related to the photoluminescence quantum yield of the nanocrystal. nih.gov

Charge Distribution: Ligands alter the charge distribution within the cluster. Theoretical studies have shown that ligands can suppress the charge transfer from indium to phosphorus in the outer layers of the cluster, leading to a more homogeneous charge distribution throughout the nanoparticle. nih.gov

Reactivity: The steric and electronic properties of ligands control the reactivity of the clusters and their ability to grow. nih.gov Bulky ligands can sterically hinder the approach of additional precursor molecules, slowing down growth, while ligands that bind more weakly can facilitate faster growth. The binding energy of the ligand to the InP surface is a key parameter that can be calculated theoretically to predict the dynamic nature of the ligand shell. researchgate.net

For this compound, the trimethylphosphine moiety can itself act as a ligand on the growing InP cluster surface, competing with other species in the reaction mixture and influencing the final properties of the material.

Ligand PropertyEffect on InP ClusterTheoretical BasisReference
Binding to Surface In Passivation of surface trap statesRemoval of dangling bonds nih.govresearchgate.net
Electronic Donation Increase in HOMO-LUMO gapEnhanced stability and luminescence nih.gov
Steric Bulk Control of cluster reactivity and growth rateHindrance to precursor addition nih.gov
Surface Coverage Suppression of In-to-P charge transfer at the surfaceMore homogeneous electronic structure nih.gov

Emerging Research Frontiers and Future Prospects

Design of Novel Trimethyl(trimethylphosphine)indium Analogs for Targeted Applications

The development of novel analogs of this compound is a burgeoning area of research. By modifying the phosphine (B1218219) ligand, scientists can fine-tune the precursor's volatility, reactivity, and decomposition characteristics. For instance, replacing trimethylphosphine (B1194731) with triethylphosphine (B1216732) to form trimethyl(triethylphosphine)indium (B13770581) alters the steric and electronic properties of the adduct. ontosight.ai This modification can influence the incorporation of indium into thin films and the resulting material properties. ontosight.ai

Research is also exploring the use of different organophosphorus precursors, such as acylphosphines, which can act as efficient sources of the P³⁻ anion when combined with suitable nucleophiles. acs.org The synthesis of various bis(acyl)phosphines (BAPs) and tris(acyl)phosphines (TAPs) allows for the creation of a diverse library of indium-phosphine adducts. acs.org The size of the acyl groups in these phosphines provides control over the conversion kinetics during the formation of materials like indium phosphide (B1233454) (InP) nanocrystals. acs.org

Table 1: Examples of this compound Analogs and Their Potential Applications

AnalogModifying LigandPotential Application
Trimethyl(triethylphosphine)indiumTriethylphosphineDeposition of indium-containing thin films for high-speed electronics and optoelectronics. ontosight.ai
Indium complexes of bis(acyl)phosphinesBis(acyl)phosphineColloidal synthesis of uniform Indium Phosphide (InP) quantum dots. acs.org
Indium complexes of tris(acyl)phosphinesTris(acyl)phosphineControlled synthesis of metal phosphide and metal arsenide nanocrystals. acs.org

Strategies for Controlling Indium Incorporation and Material Properties in Growth Processes

Precise control over indium incorporation is critical for fabricating high-performance semiconductor devices. Researchers are actively investigating various strategies to manipulate this process during metal-organic chemical vapor deposition (MOCVD) and other growth techniques.

One key strategy involves the meticulous control of growth parameters. The growth temperature, for example, significantly impacts indium incorporation. Lowering the growth temperature can increase the indium composition in InGaN films by reducing the desorption of indium from the growing surface. researchgate.net However, excessively low temperatures can hinder the decomposition of ammonia, a common nitrogen source, thereby reducing the efficiency of the incorporation process. researchgate.net The V/III ratio, which is the molar ratio of Group V to Group III precursors, is another critical parameter. A higher V/III ratio has been shown to promote indium incorporation. researchgate.net

The growth pressure within the MOCVD reactor also plays a crucial role. Studies have demonstrated that decreasing the growth pressure can drastically increase indium incorporation in InGaN thin films. korea.ac.krresearchgate.net This is attributed to the enhanced mass transportation of precursor gases through the boundary layer on the substrate. korea.ac.kr

Furthermore, the introduction of intermediate layers can enhance indium incorporation. For instance, growing a thin InN intermediate layer on GaN before the subsequent InGaN layer has been shown to increase the indium content. mit.edu The use of a precursor concentration controller allows for precise adjustment of the trimethylindium (B1585567) concentration, providing another avenue for controlling the composition of epitaxial layers. horiba.com

Integration of this compound Adducts in Advanced Semiconductor Device Fabrication Research

The unique properties of indium phosphide (InP), a direct bandgap semiconductor, make it a crucial material for high-speed electronics and optoelectronics. wikipedia.org this compound and its analogs are vital precursors for the MOCVD growth of InP-based materials, which are used in a wide range of devices. wikipedia.orgumdmsal.com The global market for InP compound semiconductors is projected to grow significantly, driven by the demand for high-speed internet connectivity and the increasing use of InP wafers in photonic and semiconductor applications. alliedmarketresearch.com

InP-based devices, such as heterojunction bipolar transistors (HBTs), are being explored for next-generation communication systems, including 6G, operating at frequencies above 100 GHz. mdpi.com The ability to create monolithically integrated device designs on a single chip is a key driver for this field. umdmsal.com InP's direct bandgap in the low-loss telecommunication wavelength range (1550 nm) allows it to support passive waveguiding, optical amplification, detection, and generation. umdmsal.com

Research is also focused on developing novel fabrication technologies, such as the Semiconductor-Under-Insulator (SUI) technology in InP. This technology facilitates the transport of highly confined optical modes and is expected to be critical for future scalable quantum photonics applications. researchgate.net The integration of InP with other materials, like silicon in hybrid integrations, is another active area of research aimed at combining the strengths of different material systems. researchgate.net

Exploration of New Chemical Transformations Utilizing this compound in Organic Synthesis

Beyond its primary role in materials science, this compound and its constituent components are finding applications in organic synthesis. Trimethylphosphine (PMe3) itself is a versatile ligand and reagent. wikipedia.orgsciencemadness.orgchemeurope.com It is an electron-rich phosphine ligand used in various reactions, including the Mitsunobu reaction, Aza-Wittig reaction, and cross-coupling reactions like Suzuki-Miyaura and Heck reactions. sigmaaldrich.com

The reactivity of the indium center in trimethylindium adducts can also be harnessed for novel chemical transformations. While less common than other organometallic reagents, organoindium compounds can participate in various organic reactions. acs.org Research in this area is focused on exploring new synthetic methodologies where the unique Lewis acidity and reactivity of the indium center can be exploited to facilitate new bond formations and functional group transformations.

The development of new synthetic routes to indium phosphide and other indium-containing compounds also contributes to the broader field of chemical synthesis. For example, the reaction of indium(III) chloride with tris(trimethylsilyl)phosphine (B101741) provides a novel route to InP. rsc.org The exploration of such reactions not only provides new materials but also expands the toolkit of synthetic chemists.

Q & A

Q. Critical Factors :

  • Air sensitivity of PMe₃ necessitates Schlenk-line techniques .
  • Excess PMe₃ (>3 equivalents) reduces InCl₃ aggregation but risks phosphine byproduct contamination.

Q. Common Pitfalls :

  • Paramagnetic impurities in XRD samples distort bond-length measurements.
  • Overlapping NMR signals require high-field instruments (≥500 MHz).

Advanced: How does this compound perform as a precursor in MOCVD for InGaN quantum well growth, and what parameters optimize luminescence efficiency?

Methodological Answer:
In MOCVD, this compound’s low decomposition temperature (~200°C) enables precise In incorporation into InGaN/GaN multi-quantum wells (MQWs). Optimization strategies include:

  • Temperature Gradients : Lower growth temperatures (720°C) reduce In evaporation, enhancing PL intensity .
  • V/III Ratio : NH₃ flow rates >500 sccm suppress phase segregation .
  • In Situ Monitoring : Laser interferometry tracks layer thickness uniformity (±2 nm) .

Data Contradictions :
Some studies report reduced In incorporation at high V/III ratios due to parasitic gas-phase reactions. Resolution involves in situ mass spectrometry to identify intermediate species .

Advanced: What computational models best predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates ligand dissociation kinetics (e.g., PMe₃ loss) in solvents like toluene.
  • Reactivity Descriptors : Fukui indices (calculated via DFT) identify nucleophilic/electrophilic sites on the In center .
  • Transition State Analysis : IRC calculations (using ORCA) map activation barriers for transmetalation steps.

Validation : Compare computed activation energies (±5 kcal/mol) with experimental Eyring plots from variable-temperature NMR .

Advanced: How can researchers resolve discrepancies in reported thermodynamic stability data for this compound?

Methodological Answer:
Contradictions in ΔHf values (e.g., −120 vs. −95 kJ/mol) arise from:

  • Measurement Techniques : Calorimetry (solution vs. gas-phase) .
  • Impurity Effects : Trace O₂ or H₂O alters decomposition pathways.

Q. Resolution Workflow :

Reproduce synthesis/purification protocols from conflicting studies.

Use TGA-MS to track decomposition products (e.g., In(CH₃)₃ vs. InO).

Validate with high-level CCSD(T) calculations .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Argon-filled gloveboxes (O₂ <1 ppm, H₂O <0.1 ppm) prevent pyrophoric reactions .
  • Decontamination : Quench residues with ethanol/water mixtures (1:1 v/v) under fume hoods .
  • Emergency Procedures : For spills, evacuate and apply CO₂ fire extinguishers (avoid water).

Advanced: What mechanistic insights explain the air sensitivity of this compound?

Methodological Answer:

  • Oxidation Pathway : PMe₃ ligands react with O₂ to form PO(CH₃)₃, destabilizing the In center.
  • Kinetic Studies : UV-Vis monitors oxidation rates (k = 0.15 s⁻¹ at 25°C) .
  • Preventive Measures : Add stabilizing Lewis bases (e.g., 1,2-dimethoxyethane) to slow O₂ diffusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.